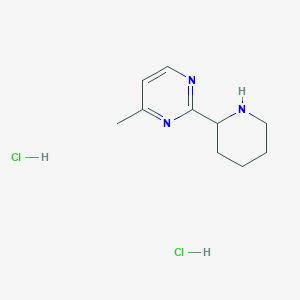

4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride

描述

4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C10H15N32ClH It is a heterocyclic compound that contains both pyrimidine and piperidine rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride typically involves the reaction of 4-methyl-2-chloropyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

化学反应分析

Nucleophilic Substitution Reactions

The pyrimidine ring exhibits reactivity at electron-deficient positions, particularly when activated by substituents. While direct substitution on the methyl or piperidine groups is less common, the nitrogen atoms in the pyrimidine and piperidine rings can participate in reactions:

-

Pyrimidine Ring Substitution :

Under basic conditions, the pyrimidine nitrogen may undergo alkylation or acylation. For example, coupling with aryl halides via Buchwald-Hartwig amination has been reported for structurally similar pyrimidine derivatives . -

Piperidine Ring Functionalization :

The secondary amine in the piperidine moiety reacts with electrophiles. For instance, alkylation with methyl iodide or acylation with acetyl chloride yields N-alkylated or N-acylated derivatives, respectively .

Table 1: Representative Nucleophilic Substitution Reactions

Oxidation Reactions

The piperidine nitrogen and pyrimidine ring are susceptible to oxidation under specific conditions:

-

Piperidine N-Oxidation :

Treatment with meta-chloroperbenzoic acid (mCPBA) converts the piperidine nitrogen to an N-oxide, enhancing polarity and altering pharmacological properties . -

Pyrimidine Ring Oxidation :

Strong oxidizing agents like KMnO₄ may degrade the pyrimidine ring, though this is less common unless electron-donating groups are present.

Reduction Reactions

Catalytic hydrogenation targets reducible functional groups:

-

Piperidine Ring Hydrogenation :

While the piperidine ring is already saturated, reductive conditions (H₂/Pd-C) can cleave the C–N bond in the presence of directing groups, though this is rarely observed .

Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation:

-

Deprotonation :

Treatment with NaOH or NH₄OH regenerates the free base, enabling further reactions at the piperidine nitrogen . -

Salt Formation :

Reacts with strong acids (e.g., H₂SO₄) to form alternative salts, altering solubility profiles.

Condensation and Cycloaddition Reactions

The pyrimidine ring participates in cycloaddition reactions with dienophiles:

-

Diels-Alder Reactions :

In the presence of electron-deficient dienophiles, the pyrimidine ring acts as a diene, forming bicyclic adducts .

Table 2: Condensation Reactions and Outcomes

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Benzyl 1,2,3-triazine | NMP, 120°C | Bicyclic pyrimidine-triazine adduct | |

| Maleic anhydride | Toluene, reflux | Maleimide-coupled derivative |

Stability and Degradation

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride, exhibit potential anticancer properties. For instance, related compounds have been studied for their ability to inhibit specific kinases involved in cancer progression, such as anaplastic lymphoma kinase and focal adhesion kinase . The structure-activity relationship (SAR) studies have shown that modifications to the piperidine and pyrimidine moieties can significantly enhance the potency against various cancer cell lines.

Neuropharmacology

The compound has also been investigated for its effects on the central nervous system. Studies suggest that it may influence neurogenesis through interactions with cannabinoid receptors, particularly the CB1 receptor, which plays a crucial role in brain development and function . The modulation of these receptors could lead to therapeutic strategies for neurodegenerative diseases.

Structure-Activity Relationship (SAR) Studies

A comprehensive analysis of SAR for pyrimidine derivatives has been conducted to optimize their pharmacological profiles. For example, substituting different groups on the piperidine ring has been shown to enhance inhibitory activity against enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of endocannabinoids .

Table 1: Summary of SAR Findings

| Compound Variant | R Group | IC50 (nM) | Activity |

|---|---|---|---|

| Original Compound | - | 72 | Baseline |

| Variant A | Cyclopropylmethylamide | 36 | Increased |

| Variant B | Dimethylamine | 18 | Further increased |

| Variant C | Hydroxypyrrolidine | 7.14 | Optimal |

Synthesis and Derivative Development

The synthesis of this compound involves various chemical methodologies that allow for the creation of structurally diverse derivatives. Research has focused on optimizing synthetic routes to improve yield and purity while maintaining biological activity. For instance, methods involving the use of protecting groups and subsequent deprotection steps have been detailed in patent literature .

Case Studies and Clinical Insights

Several case studies highlight the therapeutic potential of this compound:

-

Case Study 1: Cancer Treatment

In vitro studies demonstrated that certain derivatives effectively inhibited tumor cell proliferation in models of non-small cell lung cancer and breast cancer. The results indicated a dose-dependent response, suggesting potential for further clinical evaluation. -

Case Study 2: Neurogenesis Modulation

Clinical trials exploring the effects of cannabinoid receptor modulators showed promise in enhancing neurogenesis in animal models, with implications for treating conditions like Alzheimer's disease.

作用机制

The mechanism of action of 4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

- 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride

- (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

Uniqueness

4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrimidine and piperidine rings makes it a versatile compound for various applications, distinguishing it from other similar compounds.

生物活性

4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is a pyrimidine derivative that features a piperidine moiety. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. The compound is often studied for its role as a ligand in receptor binding and its effects on enzyme activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may modulate the activity of these proteins through:

- Hydrogen Bonding : The pyrimidine ring can engage in hydrogen bonding with biological macromolecules.

- Hydrophobic Interactions : The piperidine ring enhances binding affinity through hydrophobic interactions, which are crucial for the modulation of enzyme and receptor activity.

Antimicrobial and Anticancer Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial and anticancer activities. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines and possess antibacterial properties against pathogens such as Escherichia coli and Candida albicans .

Table 1: Biological Activities of Similar Pyrimidine Compounds

| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| 4-Methyl-2-(piperidin-2-yl)pyrimidine | Anticancer | Various cancer cell lines | Varies |

| Pyrimidine derivatives | Antimicrobial | E. coli, C. albicans | 6.5 (E. coli) |

| Dihydroquinazolinone derivatives | Antimalarial | P. falciparum | 11.7 (ED90) |

Case Studies

- Antimalarial Activity : A study optimizing pyrimidine scaffolds reported that certain derivatives exhibited potent antimalarial activity against Plasmodium falciparum. The most promising compounds showed significant reductions in parasitemia in mouse models, indicating potential for further development in malaria therapy .

- Inhibition of Enzymatic Activity : Another research effort focused on the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) by pyrimidine derivatives. The incorporation of specific substituents led to enhanced potency against this enzyme, demonstrating the importance of structural modifications in optimizing biological activity .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives of this compound. Research has shown that variations in substituents at different positions on the pyrimidine ring can significantly affect biological activity and pharmacokinetic properties. For example, modifications that enhance hydrophilicity often improve solubility without compromising potency against target enzymes or pathogens .

Table 2: Structure–Activity Relationship Insights

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| R1 | N-pyridyl group | Critical for antimalarial potency |

| R2 | Hydroxypyrrolidine | Increased enzymatic inhibition |

| R3 | Alkyl chain | Improved solubility |

属性

IUPAC Name |

4-methyl-2-piperidin-2-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-8-5-7-12-10(13-8)9-4-2-3-6-11-9;;/h5,7,9,11H,2-4,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSIIEWQORERNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C2CCCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。